molecular formula C8H7FO4S B1330536 2-[4-(Fluorosulfonyl)phenyl]acetic acid CAS No. 402-57-3

2-[4-(Fluorosulfonyl)phenyl]acetic acid

Cat. No. B1330536
CAS RN: 402-57-3
M. Wt: 218.2 g/mol
InChI Key: VARMWPGASRMINF-UHFFFAOYSA-N
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Description

2-[4-(Fluorosulfonyl)phenyl]acetic acid is a compound that has not been directly studied in the provided papers. However, related compounds and methodologies can provide insights into its potential characteristics and applications. For instance, fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and lipophilicity . The presence of a fluorosulfonyl group suggests potential reactivity with nucleophiles, which could be exploited in synthetic applications.

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves the introduction of fluorine or fluorine-containing groups into organic molecules. For example, 2-fluoro-2-phenylacetic acid was synthesized from phenylglycine through a fluorodeamination reaction , while 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluorophenol with ethyl chloroacetate . These methods could potentially be adapted for the synthesis of 2-[4-(Fluorosulfonyl)phenyl]acetic acid by incorporating a suitable fluorosulfonylating agent.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be elucidated using techniques such as single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and solid-state NMR (SSNMR) . These techniques provide detailed information on the crystal packing, molecular conformation, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the presence of fluorine. For instance, the fluorine atom can influence the acidity of adjacent functional groups, as seen in the protonation studies of fluorophenols . Additionally, fluorinated sulfones have been used as pronucleophiles in palladium-catalyzed fluoroalkylation reactions , suggesting that the fluorosulfonyl group in 2-[4-(Fluorosulfonyl)phenyl]acetic acid could also engage in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly impacted by the presence of fluorine atoms. For example, the introduction of fluorine can alter the compound's lipophilicity, boiling point, and metabolic stability . The specific rotation and NMR spectra of fluorinated compounds can be used to determine enantiomeric excess and configurational assignments . Furthermore, DFT calculations and Hirshfeld surface analysis can provide insights into the electronic structure and intermolecular interactions within the crystal lattice .

Safety And Hazards

This compound is classified as dangerous, with a GHS05 pictogram . It has a hazard statement code of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

IUPAC Name

2-(4-fluorosulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARMWPGASRMINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309031
Record name 4-Fluorosulfonylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Fluorosulfonyl)phenyl]acetic acid

CAS RN

402-57-3
Record name NSC210837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210837
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluorosulfonylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(fluorosulfonyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Petri, P Ábrányi-Balogh, N Csorba, A Keeley, J Simon… - Molecules, 2023 - mdpi.com
SuFEx chemistry is based on the unique reactivity of the sulfonyl fluoride group with a range of nucleophiles. Accordingly, sulfonyl fluorides label multiple nucleophilic amino acid …
Number of citations: 3 www.mdpi.com
L Zhu, X Chang, S Zhang, X Bai, AV Finko… - Future Medicinal …, 2023 - Future Science
Aim: A series of novel GLS1 irreversible allosteric inhibitors targeting Lys320 might have robust enzyme inhibitory activity and potent antitumor activity. Materials & methods: Novel GLS1 …
Number of citations: 3 www.future-science.com

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